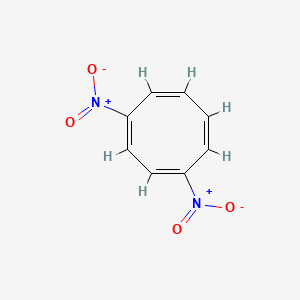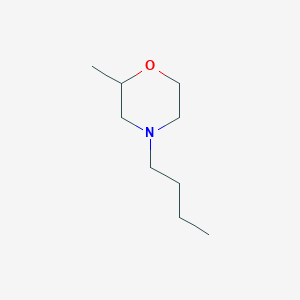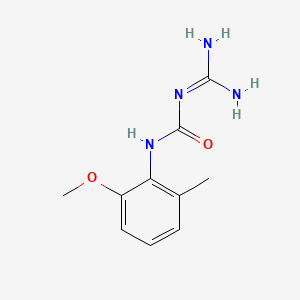
Urea, N-(aminoiminomethyl)-N'-(2-methoxy-6-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)-, the synthetic route might involve the reaction of an appropriate isocyanate with an amine containing the 2-methoxy-6-methylphenyl group. The reaction conditions usually include a solvent such as dichloromethane or toluene, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Urea derivatives can undergo various types of chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea derivatives, including Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)-, have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their therapeutic potential in treating diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of urea derivatives often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism for Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- would depend on its specific structure and the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(aminoiminomethyl)-N’-(phenyl)-
- Urea, N-(aminoiminomethyl)-N’-(2-methoxyphenyl)-
- Urea, N-(aminoiminomethyl)-N’-(2-methylphenyl)-
Uniqueness
Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other urea derivatives.
Eigenschaften
CAS-Nummer |
55832-03-6 |
|---|---|
Molekularformel |
C10H14N4O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-(2-methoxy-6-methylphenyl)urea |
InChI |
InChI=1S/C10H14N4O2/c1-6-4-3-5-7(16-2)8(6)13-10(15)14-9(11)12/h3-5H,1-2H3,(H5,11,12,13,14,15) |
InChI-Schlüssel |
GXWCQIVOFKTXEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)
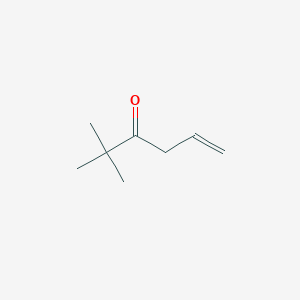
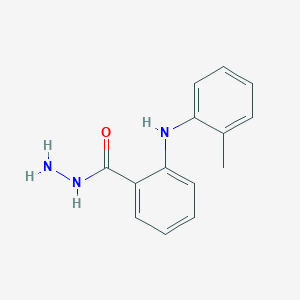
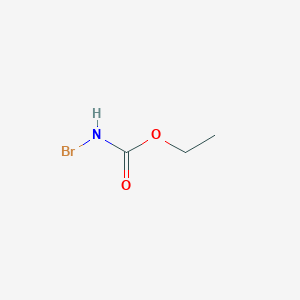

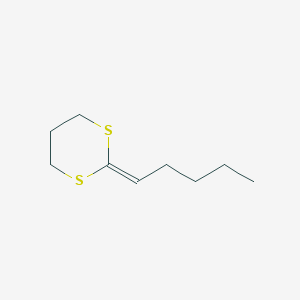
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
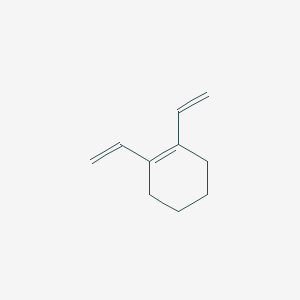
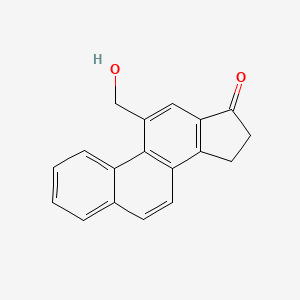
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)
